Sodium cholesteryl sulfate Sodium cholesteryl sulfate Cholesterol sulfate is synthesized by the sulfoconjugation of cholesterol in the presence of enzyme cholesterol sulfotransferase. It is present in brain, lungs, hair and skin tissues as well as cells including erythrocytes, platelets and spermatozoa.
Cholesterol sulfate is an endogenous component of cell membranes where it serves as a substrate for steroid synthesis, influences lipid metabolism, stabilizes cell membranes, regulates the activity of functional proteins, and plays a role in keratinocyte differentiation and development of the epidermal barrier. This synthetic formulation can be used to form nonconventional liposomes in order to study cellular membrane properties.
Brand Name: Vulcanchem
CAS No.: 2864-50-8
VCID: VC20757769
InChI: InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
Molecular Formula: C27H45NaO4S
Molecular Weight: 488.7 g/mol

Sodium cholesteryl sulfate

CAS No.: 2864-50-8

Cat. No.: VC20757769

Molecular Formula: C27H45NaO4S

Molecular Weight: 488.7 g/mol

* For research use only. Not for human or veterinary use.

Sodium cholesteryl sulfate - 2864-50-8

Specification

Description Cholesterol sulfate is synthesized by the sulfoconjugation of cholesterol in the presence of enzyme cholesterol sulfotransferase. It is present in brain, lungs, hair and skin tissues as well as cells including erythrocytes, platelets and spermatozoa.
Cholesterol sulfate is an endogenous component of cell membranes where it serves as a substrate for steroid synthesis, influences lipid metabolism, stabilizes cell membranes, regulates the activity of functional proteins, and plays a role in keratinocyte differentiation and development of the epidermal barrier. This synthetic formulation can be used to form nonconventional liposomes in order to study cellular membrane properties.
CAS No. 2864-50-8
Molecular Formula C27H45NaO4S
Molecular Weight 488.7 g/mol
IUPAC Name sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Standard InChI InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1
Standard InChI Key LMPVQXVJTZWENW-KPNWGBFJSA-M
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+]
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
Appearance Assay:≥95%A crystalline solid

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